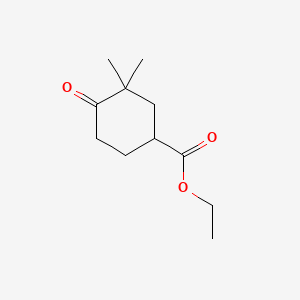

Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C11H18O3. It is a derivative of cyclohexanecarboxylic acid and is characterized by the presence of an ethyl ester group, a ketone group, and two methyl groups on the cyclohexane ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols, and substitution can yield various esters or amides .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its applications can be categorized as follows:

Chemistry

- Synthesis of Pharmaceuticals : It is utilized in the preparation of various pharmaceutical compounds due to its structural features that allow for further functionalization.

- Agrochemicals : The compound is also employed in the synthesis of agrochemicals, enhancing crop protection and yield.

Biology

- Enzyme-Catalyzed Reactions : this compound is used to study enzyme mechanisms and metabolic pathways, providing insights into biochemical processes.

Medicine

- Therapeutic Properties : Ongoing research investigates its potential therapeutic effects, particularly in areas such as anti-inflammatory and antioxidant activities.

Industry

- Production of Fine Chemicals : It plays a role in the manufacturing of fine chemicals, fragrances, and flavoring agents, which are essential in various consumer products.

Preliminary studies indicate that this compound exhibits notable biological activities:

Antioxidant Properties

Research shows that compounds similar to this compound can effectively scavenge free radicals. Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrate significant antioxidant capacity, comparable to established antioxidants like ascorbic acid.

Anti-inflammatory Effects

In models of inflammation induced by lipopolysaccharide (LPS), treatment with this compound significantly reduced inflammatory cytokines (e.g., TNF-α, IL-6), suggesting potential therapeutic applications for inflammatory diseases.

Enzyme Inhibition

Studies indicate that this compound may inhibit specific histone acetyltransferases. This inhibition could lead to altered gene expression profiles in cancer cell lines, indicating its potential role in cancer therapy.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties using various in vitro assays. Results indicated that this compound significantly reduced oxidative stress markers compared to untreated controls.

Case Study 2: Anti-inflammatory Potential

In an experimental model using LPS-induced inflammation, treatment with this compound resulted in decreased serum levels of pro-inflammatory cytokines, highlighting its anti-inflammatory potential.

Case Study 3: Enzyme Inhibition

Research demonstrated that this compound inhibited specific histone acetyltransferases. This led to reduced cell proliferation and increased apoptosis in cancer cell lines.

Data Table: Biological Activities of this compound

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress markers | Case Study 1 |

| Anti-inflammatory | Decreased levels of TNF-α and IL-6 | Case Study 2 |

| Enzyme Inhibition | Inhibition of histone acetyltransferases | Case Study 3 |

Wirkmechanismus

The mechanism of action of ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 4-oxocyclohexanecarboxylate: Similar structure but lacks the two methyl groups on the cyclohexane ring.

Hagemann’s ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate): Contains a double bond in the cyclohexane ring and a different substitution pattern

Uniqueness

Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate is unique due to the presence of two methyl groups on the cyclohexane ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties and applications in various fields .

Biologische Aktivität

Ethyl 3,3-dimethyl-4-oxocyclohexanecarboxylate (EDMOC) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

EDMOC is characterized by its cyclohexane ring with a ketone and ester functional group. The molecular formula is C12H20O3, and it has a molecular weight of 212.29 g/mol. The structural features contribute to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

-

Antioxidant Properties :

Studies suggest that compounds similar to EDMOC exhibit significant antioxidant activity. They can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant capacity is often measured using assays such as DPPH and FRAP. -

Anti-inflammatory Effects :

EDMOC may modulate inflammatory pathways. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. -

Enzyme Inhibition :

Preliminary studies indicate that EDMOC could act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, the inhibition of histone acetyltransferases has been documented for structurally related compounds, suggesting potential applications in cancer therapy through modulation of gene expression.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant properties of EDMOC using various in vitro assays. The results demonstrated that EDMOC exhibited a significant reduction in oxidative stress markers in cultured cells when compared to untreated controls. The IC50 value for radical scavenging was found to be comparable to established antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Potential

In an experimental model of inflammation induced by lipopolysaccharide (LPS), EDMOC treatment significantly decreased the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in serum samples. This suggests that EDMOC may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Case Study 3: Enzyme Inhibition

Research on enzyme inhibition revealed that EDMOC could inhibit specific histone acetyltransferases, leading to altered gene expression profiles in cancer cell lines. This inhibition was linked to reduced cell proliferation and increased apoptosis, highlighting its potential as a therapeutic agent in oncology.

Data Table: Biological Activities of EDMOC

Eigenschaften

IUPAC Name |

ethyl 3,3-dimethyl-4-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-4-14-10(13)8-5-6-9(12)11(2,3)7-8/h8H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBVVHZXUGJKEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C(C1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.